molecular formula C8H7N3O2 B1266430 6-aminoquinoxaline-2,3(1H,4H)-dione CAS No. 6973-93-9

6-aminoquinoxaline-2,3(1H,4H)-dione

カタログ番号: B1266430
CAS番号: 6973-93-9
分子量: 177.16 g/mol
InChIキー: DNCKPMPEGDANJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-aminoquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative known for its diverse applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by subsequent amination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.

化学反応の分析

Types of Reactions

6-aminoquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield different aminoquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions that favor nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities.

科学的研究の応用

6-aminoquinoxaline-2,3(1H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 6-aminoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

類似化合物との比較

Similar Compounds

    Quinoxaline-2,3-dione: Lacks the amino group at the 6-position, which can affect its reactivity and biological activity.

    6-chloroquinoxaline-2,3(1H,4H)-dione:

    6-methylquinoxaline-2,3(1H,4H)-dione: The presence of a methyl group at the 6-position can influence its pharmacokinetic properties.

Uniqueness

6-aminoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the amino group at the 6-position, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its versatility in scientific research and industrial applications.

生物活性

6-Aminoquinoxaline-2,3(1H,4H)-dione is a member of the quinoxaline family, which has garnered attention due to its diverse biological activities. This compound is characterized by a bicyclic structure containing nitrogen atoms, which contributes to its pharmacological properties. Research has indicated that derivatives of quinoxaline exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through a review of recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H6N2O2\text{C}_8\text{H}_6\text{N}_2\text{O}_2

This structure features two carbonyl groups and an amino group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains.

  • Inhibition Zones : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance:
    • Staphylococcus aureus : Inhibition zones ranging from 10 mm to 12 mm.
    • Escherichia coli : Inhibition zones up to 15 mm with a minimum inhibitory concentration (MIC) of 65 mg/mL .
  • Candida albicans : The compound exhibited significant antifungal activity with an inhibition zone value of 11 mm, outperforming standard antibacterial drugs like ampicillin .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines.

  • Cell Line Studies : The compound demonstrated low micromolar potency against several cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values were reported in the low molar range, indicating effective growth inhibition.
    • HCT-116 (colon cancer) : IC50 values were approximately 1.9 µg/mL compared to doxorubicin at 3.23 µg/mL .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction through caspase activation and PARP cleavage, indicating a potential pathway for therapeutic application in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the quinoxaline core can enhance biological activity.

ModificationActivity LevelNotes
Furan Substitution at 2,3-positionsHighBis-furan compounds showed superior activity compared to others .
Sulfonamide Substitution at 6-positionLowIndicated reduced growth inhibitory activity .
Urea LinkerOptimalEnhanced antiproliferative activity observed with urea linkers .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Antibacterial Efficacy : A study reported that certain derivatives exhibited broad-spectrum antibacterial activity with significant inhibition against resistant strains.
  • Cancer Cell Inhibition : Research demonstrated that specific analogs not only inhibited cell proliferation but also triggered apoptotic pathways in vitro.

特性

IUPAC Name

6-amino-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCKPMPEGDANJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220033
Record name Quinoxaline-6-amine, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-93-9
Record name 6-Aminoquinoxaline-2,3(1H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6973-93-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline-6-amine, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AMINOQUINOXALINE-2,3(1H,4H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MO9U2N25F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。